2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with a pyridine derivative under basic conditions to form the N-(pyridin-2-yl) intermediate.
Introduction of the Thiophene Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
- 2-(4-Chloro-3,5-dimethylphenoxy)-N-(thiophen-2-yl)acetamide
- 2-(4-Chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)-N-methylacetamide
Uniqueness
The uniqueness of 2-(4-Chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide lies in its combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H19ClN2O2S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H19ClN2O2S/c1-14-10-16(11-15(2)20(14)21)25-13-19(24)23(12-17-6-5-9-26-17)18-7-3-4-8-22-18/h3-11H,12-13H2,1-2H3 |
InChI Key |
OITIGWXIJZZTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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